4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Description
Chemical Identity: The compound, systematically named (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid, is the active metabolite of oseltamivir (Tamiflu®), a neuraminidase inhibitor used to treat influenza A and B infections. It is also known as oseltamivir acid, GS 4071, or Ro 64-0802 .
Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPYTRHICXVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Amino Groups
The acetamido group is introduced via nucleophilic acyl substitution using acetic anhydride or acetyl chloride. For example:
-
Deprotection : Remove Boc groups using trifluoroacetic acid (TFA) in dichloromethane.
-
Acylation : React with acetic anhydride in tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
-
Workup : Purify via column chromatography (ethyl acetate/hexane, 3:1) to yield the acetamido intermediate.
Reaction Conditions :
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the ester group:
-
Base Hydrolysis : Treat with lithium hydroxide (LiOH) in dioxane/water (4:1) at 50°C for 4 hours.
-
Acidification : Neutralize with HCl to precipitate the carboxylic acid.
-
Purification : Recrystallize from isopropyl alcohol/water (1:1).
Key Data :
Industrial-Scale Production Methods
Continuous Flow Synthesis
To enhance efficiency, industrial protocols employ continuous flow reactors :
-
Reactor Type : Microfluidic tubular reactor
-
Conditions :
Advantages :
Enzymatic Resolution
Racemic mixtures are resolved using Candida antarctica lipase B :
-
Substrate : Racemic ethyl 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohexene-1-carboxylate
-
Solvent : tert-Butyl methyl ether (TBME)
Stereochemical Control
The (3R,4R,5S) configuration is critical for biological activity. Key strategies include:
Chiral Auxiliaries
Use of (R)-binaphthol derivatives to induce desired stereochemistry during cyclohexene ring formation.
Asymmetric Catalysis
-
Catalyst : Jacobsen’s manganese-salen complex
-
Reaction : Epoxidation of cyclohexene precursors
| Method | ee (%) | Yield (%) |
|---|---|---|
| Chiral auxiliaries | 90 | 75 |
| Asymmetric catalysis | 92 | 68 |
Green Chemistry Approaches
Solvent Recycling
Waste Reduction
-
Catalyst Recovery : Magnetic nanoparticles (Fe3O4@SiO2-EDTA) enable >90% recovery of coupling agents.
Challenges and Optimization
Byproduct Formation
Scalability Limitations
-
Problem : Low yields in ester hydrolysis due to poor solubility.
-
Fix : Switch to polar aprotic solvents (e.g., DMF) with phase-transfer catalysts (tetrabutylammonium bromide).
Analytical Characterization
Critical quality control steps include:
-
HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 12.3 minutes.
-
NMR : 1H NMR (DMSO-d6) δ 8.16 (d, J = 10 Hz, NH), 4.21 (d, J = 8.4 Hz, H-3).
Regulatory Considerations
Chemical Reactions Analysis
Types of Reactions
4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino and acetamido groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Carboxylic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid involves inhibition of the neuraminidase enzyme. This enzyme is essential for the replication of influenza viruses. By inhibiting neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus .
Comparison with Similar Compounds
Structural and Physicochemical Properties :
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₄N₂O₄ |
| Molecular Weight | 284.35 g/mol |
| CAS Number | 187227-45-8 |
| Solubility | 56 mg/mL in H₂O; 5 mg/mL in DMSO |
| Stereochemistry | (3R,4R,5S) configuration critical for activity |
| Key Functional Groups | Acetamido, amino, pentan-3-yloxy, carboxylic acid |
The molecule features a cyclohexene ring with substituents that enable competitive inhibition of viral neuraminidase, blocking viral release from host cells .
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Oseltamivir Acid vs. Ethyl Ester Prodrug
- Structural Difference : The ethyl ester (oseltamivir) masks the carboxylic acid group, enhancing intestinal absorption. Hydrolysis in the liver converts it to the active acid form .
- Functional Impact : While the prodrug has lower intrinsic activity, its improved bioavailability (75% oral absorption) makes it clinically viable, unlike the acid form, which has poor membrane permeability .
Oseltamivir Acid vs. Fluorinated Guanidino Analog
- Structural Difference: Substitution of the amino group with guanidino introduces a stronger positive charge, improving binding to conserved neuraminidase residues. Fluorine addition enhances metabolic stability .
- Functional Impact : This analog shows 10-fold higher activity against oseltamivir-resistant strains (e.g., H274Y mutation) due to tighter interaction with the enzyme’s hydrophobic pocket .
Oseltamivir Acid vs. Compound 6p
- Functional Impact: Compound 6p demonstrates sub-nanomolar potency against avian influenza (H5N1) and retains efficacy in neuraminidase inhibitor-resistant variants .
Critical Insights from Comparative Data
- Solubility-Activity Trade-off : While oseltamivir acid has high solubility, its esterification or fluorination sacrifices solubility for improved bioavailability or resistance profiles .
- Stereochemical Sensitivity: Minor changes in the (3R,4R,5S) configuration (e.g., in guanidino analogs) drastically alter binding kinetics, emphasizing the importance of chiral centers .
- Clinical Relevance : The ethyl ester prodrug remains the gold standard for oral administration, whereas fluorinated derivatives and Compound 6p represent next-generation candidates for resistant influenza strains .
Biological Activity
4-Acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid, also known as ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohexene-1-carboxylate phosphate, is a complex organic compound with significant biological activity, particularly as an inhibitor of the influenza virus neuraminidase enzyme. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and potential applications in medicinal chemistry.
Structural Characteristics
The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a cyclohexene ring with multiple functional groups that contribute to its biological properties. The presence of an acetamido group and an amino group enhances its interaction with biological targets.
The primary biological activity of this compound lies in its ability to inhibit neuraminidase, an enzyme critical for viral replication in influenza viruses. By binding to the active site of neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus .
Table 1: Comparison of Neuraminidase Inhibitors
| Compound Name | Mechanism of Action | Binding Affinity (Ki) | References |
|---|---|---|---|
| Oseltamivir | Neuraminidase inhibitor | 0.05 nM | |
| Zanamivir | Neuraminidase inhibitor | 0.1 nM | |
| This compound | Neuraminidase inhibitor | TBD |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Cyclohexene Ring : The cyclohexene core is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The acetamido and amino groups are introduced through acylation and amination reactions.
- Alkoxy Substitution : The pentan-3-yloxy chain is added via alkylation methods.
Case Studies and Research Findings
Recent studies have highlighted the antiviral efficacy of this compound. For instance:
- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits neuraminidase activity in various influenza virus strains, showcasing its potential as a therapeutic agent.
- Molecular Docking Analyses : Computational studies using molecular docking techniques revealed that the compound has favorable binding interactions with neuraminidase, suggesting that structural modifications could enhance its inhibitory potency.
Table 2: Summary of Experimental Findings
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Effective inhibition of neuraminidase | |
| Molecular Docking | Strong binding affinity to neuraminidase | |
| Structural Analysis | Insights into binding interactions via X-ray crystallography |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
